

# initial characterization of Avibactam Sodium as a beta-lactamase inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Avibactam Sodium*

Cat. No.: *B1665336*

[Get Quote](#)

An In-depth Technical Guide on the Initial Characterization of **Avibactam Sodium** as a  $\beta$ -Lactamase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Avibactam is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria. Structurally, it belongs to the diazabicyclooctanone (DBO) class and operates through a unique mechanism of covalent but reversible inhibition.<sup>[1][2]</sup> This allows it to effectively inactivate a broad spectrum of serine  $\beta$ -lactamases, including Ambler Class A (such as KPC and other ESBLs), Class C (AmpC), and some Class D enzymes (like OXA-48).<sup>[3][4][5]</sup> Unlike traditional  $\beta$ -lactam-based inhibitors, its reaction is not a terminal hydrolysis event; instead, the intact inhibitor is slowly released, enabling it to inhibit multiple enzyme molecules.<sup>[1][6]</sup> When combined with  $\beta$ -lactam antibiotics susceptible to these enzymes, such as ceftazidime, avibactam restores their potent bactericidal activity against many multidrug-resistant pathogens.<sup>[7][8]</sup> This technical guide provides a detailed overview of the initial characterization of Avibactam, summarizing its inhibitory kinetics, spectrum of activity, and the key experimental methodologies used in its evaluation.

## Mechanism of Action

Avibactam's inhibitory mechanism is a key differentiator from earlier inhibitors like clavulanic acid or tazobactam. It involves a two-step process:

- Acylation: Avibactam forms a covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the  $\beta$ -lactamase enzyme. This step opens the DBO ring of avibactam.[3][4]
- Reversible Deacylation: Unlike other inhibitors that undergo hydrolysis and permanent inactivation, the avibactam acyl-enzyme complex is stable but the reaction is slowly reversible.[2][6] Deacylation results in the regeneration of the intact, active avibactam molecule, which can then inhibit another  $\beta$ -lactamase enzyme.[1][2]

This reversible covalent mechanism contributes to its high efficiency and broad spectrum of activity.[1]



[Click to download full resolution via product page](#)

**Caption:** Reversible covalent inhibition mechanism of Avibactam.

## Quantitative Inhibitory Activity

The efficacy of Avibactam has been quantified against a wide range of clinically relevant  $\beta$ -lactamase enzymes. The data highlight its potent activity against Class A and C enzymes and more moderate activity against Class D enzymes.

## Table 1: Kinetic Parameters of Avibactam Inhibition Against Key $\beta$ -Lactamases

| Enzyme    | Ambler Class | Organism Source | $k_2/K$ (M <sup>-1</sup> s <sup>-1</sup> ) | $k_{-2}$ (s <sup>-1</sup> ) | IC <sub>50</sub> (nM) | Reference(s) |
|-----------|--------------|-----------------|--------------------------------------------|-----------------------------|-----------------------|--------------|
| CTX-M-15  | A            | E. coli         | 1.0 × 10 <sup>5</sup>                      | 1.1 × 10 <sup>-3</sup>      | 3.4 - 29              | [9][10][11]  |
| KPC-2     | A            | K. pneumoniae   | 4.1 × 10 <sup>3</sup>                      | 2.3 × 10 <sup>-5</sup>      | 230 - 910             | [9][10][11]  |
| TEM-1     | A            | E. coli         | -                                          | -                           | Potent                | [6][12]      |
| P99 AmpC  | C            | E. cloacae      | 6.7 × 10 <sup>3</sup>                      | 2.0 × 10 <sup>-5</sup>      | Moderate              | [6][9][13]   |
| PAO1 AmpC | C            | P. aeruginosa   | 2.0 × 10 <sup>3</sup>                      | 1.1 × 10 <sup>-4</sup>      | Moderate              | [6][9]       |
| OXA-10    | D            | P. aeruginosa   | 1.1 × 10 <sup>1</sup>                      | 1.5 × 10 <sup>-6</sup>      | -                     | [9][10]      |
| OXA-48    | D            | K. pneumoniae   | 3.2 × 10 <sup>2</sup>                      | 1.1 × 10 <sup>-4</sup>      | -                     | [9][10]      |

Note: IC<sub>50</sub> values can vary based on experiment conditions. "Potent" and "Moderate" are qualitative descriptors from sources where specific values

were not provided in the primary kinetic studies.

## Table 2: In Vitro Antimicrobial Activity of Ceftazidime-Avibactam

Avibactam is used at a fixed concentration of 4 µg/mL.

| Organism Group           | Drug Resistance Profile    | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | % Susceptible | Reference(s) |
|--------------------------|----------------------------|---------------------------|---------------------------|---------------|--------------|
| Enterobacteriaceae (All) | -                          | 0.25                      | 0.5                       | >99.9         | [14]         |
| Enterobacteriaceae       | Carbapenem-Resistant (CRE) | 0.5                       | 2.0                       | 97.5          | [14]         |
| K. pneumoniae            | ESBL phenotype             | -                         | -                         | 99.3          | [15]         |
| P. aeruginosa (All)      | -                          | 2.0                       | 4.0                       | 97.1          | [14]         |
| P. aeruginosa            | Meropenem-Nonsusceptible   | 4.0                       | 16.0                      | 86.5          | [14][15]     |

| P. aeruginosa | Ceftazidime-Nonsusceptible | - | - | 89.6 | [16] |

## Experimental Protocols

The characterization of Avibactam involved a series of standardized and novel experimental procedures to determine its biochemical and microbiological properties.

## Enzyme Inhibition Kinetics Assay

The kinetic parameters of Avibactam were determined using spectrophotometric assays.

- Enzyme Preparation: Purified  $\beta$ -lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC) were obtained from recombinant expression systems.[\[6\]](#) Enzyme activity and concentration were verified prior to assays.
- Acylation Rate ( $k_2/K$ ) Determination:
  - A reporter substrate, such as nitrocefin, which changes color upon hydrolysis, was used.[\[9\]](#)[\[13\]](#)
  - The enzyme was mixed with varying concentrations of Avibactam.
  - The hydrolysis of nitrocefin was monitored continuously at 482 nm in a spectrophotometer.[\[13\]](#)
  - The observed pseudo-first-order rate constants ( $k_{obs}$ ) were plotted against the Avibactam concentration. For enzymes where saturation was not observed, the slope of this linear plot yields the second-order rate constant for acylation ( $k_2/K$ ).[\[9\]](#)
- Deacylation Rate ( $k_{-2}$ ) and Acyl-Enzyme Stability:
  - The enzyme was incubated with a saturating concentration of Avibactam to form the acyl-enzyme complex.
  - The excess, unbound Avibactam was removed via methods like rapid molecular sieve chromatography or centrifugal ultrafiltration.[\[12\]](#)[\[13\]](#)
  - The recovery of enzyme activity was monitored over time by taking aliquots and measuring the rate of nitrocefin hydrolysis.[\[13\]](#)
  - The rate of activity recovery corresponds to the deacylation rate constant ( $k_{-2}$ ).
  - Mass spectrometry was also used to directly observe the acyl-enzyme complex and monitor its stability or degradation over time.[\[10\]](#)[\[17\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. [pnas.org](https://www.pnas.org) [pnas.org]
- 3. Avibactam and Class C  $\beta$ -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 5. Ceftazidime-avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [pnas.org](https://www.pnas.org) [pnas.org]
- 7. [go.drugbank.com](https://go.drugbank.com) [go.drugbank.com]
- 8. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 9. Kinetics of Avibactam Inhibition against Class A, C, and D  $\beta$ -Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of avibactam inhibition against Class A, C, and D  $\beta$ -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. Avibactam is a covalent, reversible, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [academic.oup.com](https://academic.oup.com) [academic.oup.com]
- 14. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 15. [journals.asm.org](https://journals.asm.org) [journals.asm.org]
- 16. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [initial characterization of Avibactam Sodium as a beta-lactamase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665336#initial-characterization-of-avibactam-sodium-as-a-beta-lactamase-inhibitor\]](https://www.benchchem.com/product/b1665336#initial-characterization-of-avibactam-sodium-as-a-beta-lactamase-inhibitor)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)